N-Ethyl-3,3,4,4,4-pentafluorobutanamide
Description
N-Ethyl-3,3,4,4,4-pentafluorobutanamide is a fluorinated amide with the molecular formula C₆H₉F₅NO. It features a butanamide backbone substituted with five fluorine atoms at the 3rd and 4th carbon positions and an ethyl group attached to the amide nitrogen.
Properties
CAS No. |
65527-69-7 |
|---|---|
Molecular Formula |
C6H8F5NO |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
N-ethyl-3,3,4,4,4-pentafluorobutanamide |
InChI |
InChI=1S/C6H8F5NO/c1-2-12-4(13)3-5(7,8)6(9,10)11/h2-3H2,1H3,(H,12,13) |
InChI Key |
XAQOMYZYYDREHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,3,4,4,4-pentafluorobutanamide typically involves the reaction of ethylamine with a fluorinated acid chloride. One common method is the reaction of ethylamine with 3,3,4
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amide vs. Alcohol Derivatives
- N-Ethyl-3,3,4,4,4-pentafluorobutanamide Functional Group: Amide. The ethyl group enhances lipophilicity, making it suitable for hydrophobic coatings or drug delivery systems.
3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)
Aromatic vs. Aliphatic Substituents
- 3-Chloro-N-phenyl-phthalimide () Structure: Aromatic phthalimide with a chlorine substituent. Applications: Monomer for polyimides in high-temperature polymers. The aromatic ring and chlorine substituent enhance rigidity but reduce solubility compared to aliphatic fluorinated amides .
Fluorination Patterns and Electronic Effects
Fluorination significantly alters electronic and physical properties:
Fluorinated Polymers
- This compound: Potential monomer for polyamides or polyurethanes with enhanced flame retardancy and chemical resistance.
- 3-Chloro-N-phenyl-phthalimide : Used in high-performance polyimides for aerospace and electronics .
Pharmaceutical Intermediates
Data Tables
Table 1. Structural and Physical Properties Comparison
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